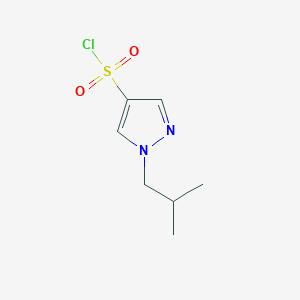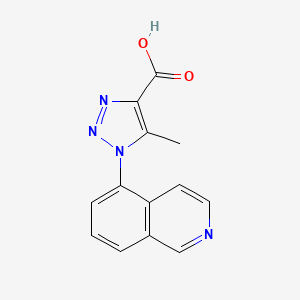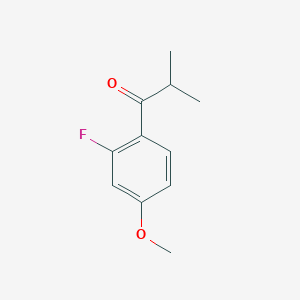
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photocyclization and Flavone Synthesis
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one demonstrates unique behaviors in photochemical processes. A study by Košmrlj and Šket (2007) explores the photochemical behavior of similar compounds, where the nature of substituents significantly influences the photocyclization to flavones, a class of natural compounds with various biological activities. This suggests potential applications in synthesizing flavone-based structures (Košmrlj & Šket, 2007).
Radical Ion Studies in Photochemistry
The compound's role in the study of radical ions in photochemistry is also noteworthy. A research by Okamoto and Arnold (1985) discusses the carbon-carbon bond cleavage of radical cations in similar compounds. Such studies are fundamental in understanding the electron transfer processes in photochemistry, which can be crucial for developing new photoreactive materials (Okamoto & Arnold, 1985).
Synthesis and Crystal Structure Analysis
Xu Liang (2009) investigated the synthesis and crystal structure of related compounds, demonstrating the significance of 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one in crystallography. Understanding the crystal structure of such compounds is essential in material science, especially for developing new materials with specific optical or electronic properties (Xu Liang, 2009).
Novel Protecting Groups in Organic Synthesis
The compound also finds application in the field of organic synthesis as a protecting group. A study by Yan, Jin, and Wang (2005) introduces a new boronic acid protecting group derived from similar compounds. This development is significant for synthetic chemistry, providing novel methods for protecting sensitive functional groups during complex synthesis processes (Yan, Jin, & Wang, 2005).
Fluorophore Emission and Sensor Development
Research on the fluorescence properties of related compounds has been conducted by Uchiyama et al. (2006). They describe a fluorophore that exhibits unique fluorescence properties in different solvents, which is essential in developing sensitive and selective sensors for various applications, including environmental monitoring and biological assays (Uchiyama et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPPWJKAKYCADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



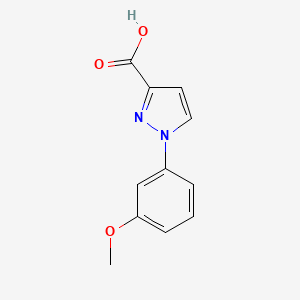
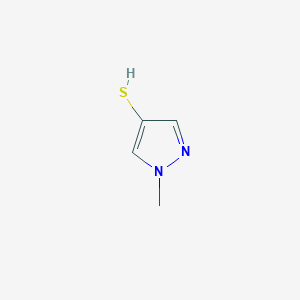
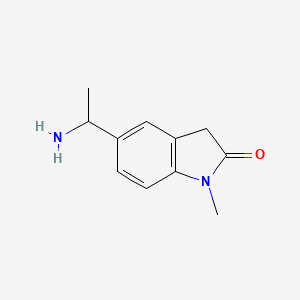
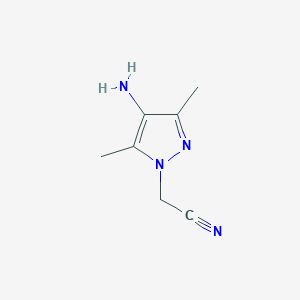
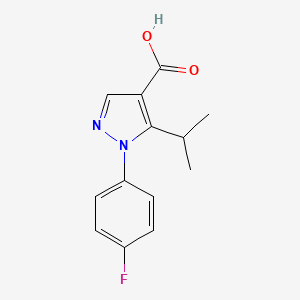
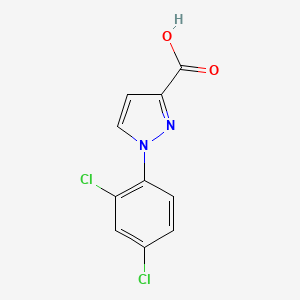
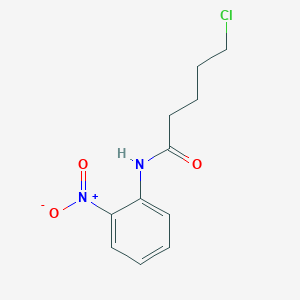
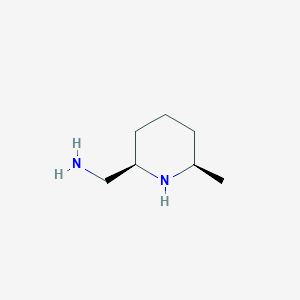

![1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3375874.png)

